molecular formula C9H13NO2S B13645108 [(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone

[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone

Katalognummer: B13645108
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: OYOWXLPQVMCSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C9H13NO2S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-methoxyaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize the yield and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(3-Methoxyphenyl)imino]methyl-lambda6-sulfanone
  • [(3-Methoxyphenyl)imino]ethyl-lambda6-sulfanone
  • [(3-Methoxyphenyl)imino]propyl-lambda6-sulfanone

Uniqueness

[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone stands out due to its unique structural features and reactivity. Its methoxy group and imino functionality provide distinct chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13NO2S

Molekulargewicht

199.27 g/mol

IUPAC-Name

(3-methoxyphenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NO2S/c1-12-9-6-4-5-8(7-9)10-13(2,3)11/h4-7H,1-3H3

InChI-Schlüssel

OYOWXLPQVMCSTI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N=S(=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.